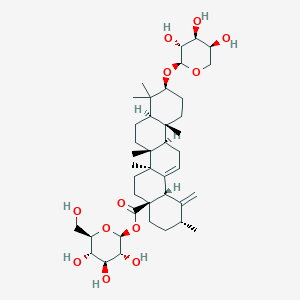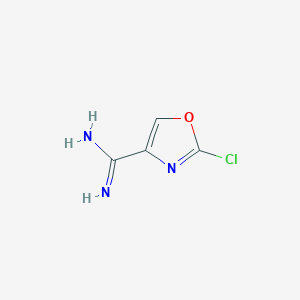![molecular formula C17H17NO4 B12441905 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide CAS No. 70185-64-7](/img/structure/B12441905.png)
3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-caffeoyltyramine is a naturally occurring compound belonging to the class of hydroxycinnamic acid amides. It is found in various plants and is known for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-caffeoyltyramine can be synthesized through the reaction of caffeic acid and tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out at room temperature and yields N-caffeoyltyramine after purification.
Industrial Production Methods
Industrial production of N-caffeoyltyramine often involves the extraction from plant sources, such as hemp hulls, where it naturally occurs . The extraction process includes solvent extraction followed by purification using chromatographic techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-caffeoyltyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-caffeoyltyramine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxycinnamic acid amides.
Biology: Investigated for its role in plant defense mechanisms and its antimicrobial properties.
Industry: Utilized in the development of natural preservatives and health supplements.
Wirkmechanismus
N-caffeoyltyramine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
N-caffeoyltyramine is compared with other hydroxycinnamic acid amides, such as:
N-feruloyltyramine: Similar in structure but has a methoxy group on the aromatic ring, which may affect its biological activity.
N-p-coumaroyltyramine: Lacks the hydroxyl groups present in N-caffeoyltyramine, leading to differences in antioxidant and antimicrobial properties.
N-caffeoyltyramine is unique due to its specific combination of hydroxyl groups and the amide linkage, which contribute to its distinct biological activities .
Eigenschaften
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUQLRHTJOKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711131 |
Source


|
| Record name | 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70185-64-7 |
Source


|
| Record name | 3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)






![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
